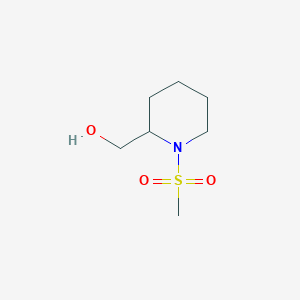
(1-Methanesulfonylpiperidin-2-yl)methanol
Cat. No. B3131150
M. Wt: 193.27 g/mol
InChI Key: FLCRKCCKSJQLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09265772B2
Procedure details


Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate (6.9 g, 29.3 mmol) in anhydrous tetrahydrofuran (40 mL) was added slowly to a stirring suspension of lithium aluminum hydride (1.5 g, 40 mmol) in anhydrous tetrahydrofuran (80 mL) kept at 0° C. with an external ice bath. After fifteen minutes, the ice bath was removed and the reaction was allowed to warm to ambient temperature and stirred for an additional 4.5 hours. The mixture was cooled to 0° C., and water (1.5 mL) was added dropwise, followed by aqueous sodium hydroxide (1.5 mL), and water (4.5 mL). The mixture was stirred for 15 mins at room temperature, followed by the addition of magnesium sulfate and additional stirring. The mixture was filtered through Celite, washed three times with ether, and the combined organic fractions concentrated under reduced pressure. The crude residue was passed through a pad of silica gel, washing with ethyl acetate, to give the desired product as a clear liquid (4.9 g, 87%). 1H NMR (CDCl3, 300 MHz) δ 4.06-4.03 (m, 1H), 3.96-3.92 (dd, 1H, J=11.1, 9.3 Hz), 3.73-3.68 (br d, 1H, J=14.1 Hz), 3.61-3.56 (dd, 1H, J=11.1, 4.8 Hz), 3.12-3.03 (br t, 1H, J=12.1 Hz), 2.96 (s, 3H), 2.17 (br s, 1H), 1.74-1.47 (m, 6H).
Name
Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate
Quantity
6.9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[C:11](OCC)=[O:12])(=[O:4])=[O:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[CH2:11][OH:12])(=[O:4])=[O:3] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)N1C(CCCC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an additional 4.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 0° C. with an external ice bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After fifteen minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (1.5 mL) was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 15 mins at room temperature
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of magnesium sulfate and additional stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organic fractions concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)N1C(CCCC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.9 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

